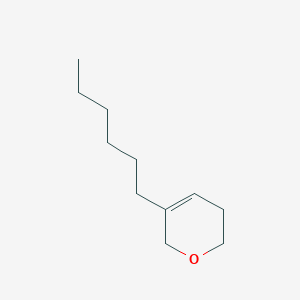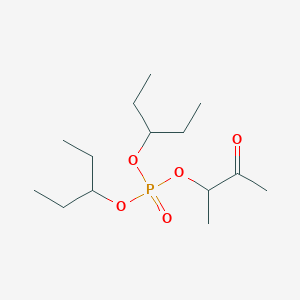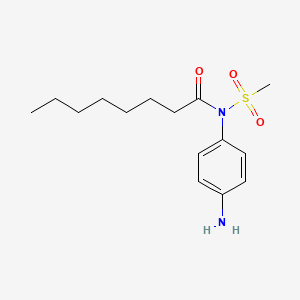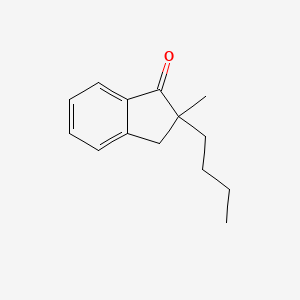
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones It is characterized by a fused bicyclic structure consisting of a cyclopentanone ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as nickel or palladium is common in these processes to facilitate efficient cyclization and hydrogenation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanone: Shares a similar indanone structure but lacks the butyl and methyl substituents.
2,3-Dihydro-1H-inden-1-one: Similar core structure but without the butyl and methyl groups.
2-Butyl-1-hexyl-2,3-dihydro-1H-inden-1-one: Similar structure with additional hexyl substitution.
Uniqueness
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61067-14-9 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-butyl-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
ZRAYMQMNGHGSSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC2=CC=CC=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)

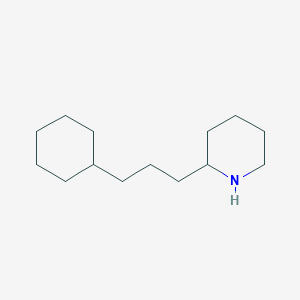
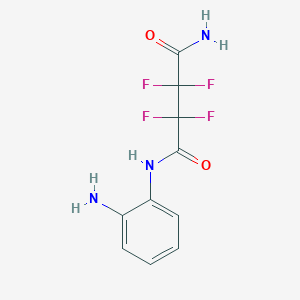
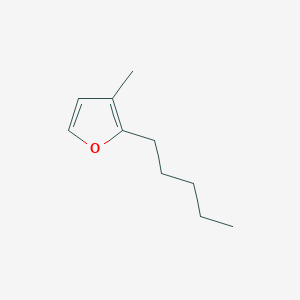
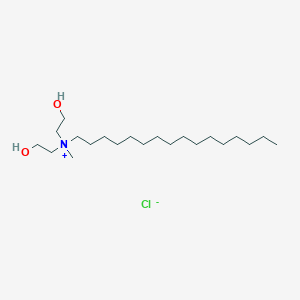

![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
